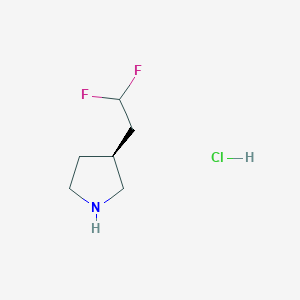

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13830283

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClF2N |

|---|---|

| Molecular Weight | 171.61 g/mol |

| IUPAC Name | (3S)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |

| Standard InChI Key | XWHBRSJOWFYLEX-JEDNCBNOSA-N |

| Isomeric SMILES | C1CNC[C@@H]1CC(F)F.Cl |

| SMILES | C1CNCC1CC(F)F.Cl |

| Canonical SMILES | C1CNCC1CC(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a 2,2-difluoroethyl group at the third carbon position. The (S)-configuration at the chiral center ensures enantiomeric specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property vital for pharmaceutical formulations .

Key Structural Features:

-

Pyrrolidine Core: A saturated heterocyclic amine providing conformational rigidity.

-

Difluoroethyl Substituent: The -CF2CH3 group introduces electronegativity and lipophilicity, modulating membrane permeability.

-

Chirality: The (S)-enantiomer dictates stereoselective binding to biological receptors.

Physicochemical Parameters

While direct experimental data for this compound is limited, inferences can be drawn from structurally analogous compounds. For instance, (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (CAS 2639960-45-3) has a molecular weight of 189.61 g/mol and a purity of 95% . By comparison, the difluoroethyl analog likely exhibits a slightly lower molecular weight (~180–185 g/mol) due to reduced fluorine content.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride typically involves multi-step processes to achieve stereochemical control and functional group incorporation. A plausible route includes:

-

Pyrrolidine Functionalization: Starting from a commercially available pyrrolidine derivative, such as (S)-3-hydroxypyrrolidine, the difluoroethyl group is introduced via nucleophilic substitution or fluorination reactions.

-

Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions install the difluoroethyl moiety.

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and stability.

Challenges and Optimization

-

Stereochemical Purity: Asymmetric synthesis or chiral resolution techniques are required to isolate the (S)-enantiomer.

-

Fluorine Incorporation: Achieving regioselective difluorination demands precise control of reaction conditions (e.g., temperature, solvent polarity).

-

Yield Improvement: Catalytic methods, such as transition metal-mediated couplings, may enhance efficiency.

Pharmacological Profile

Mechanism of Action

Fluorinated pyrrolidines often exhibit bioactivity through interactions with central nervous system (CNS) receptors or enzymatic targets. For example, (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride (PubChem CID 82005286) has been studied for its potential neuropharmacological effects . By analogy, (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride may modulate:

-

G-Protein-Coupled Receptors (GPCRs): Dopamine or serotonin receptors due to structural similarities to known ligands.

-

Enzyme Inhibition: Fluorine’s electronegativity could enhance binding to catalytic sites of kinases or proteases.

Preclinical Data

While specific studies on this compound are scarce, related analogs demonstrate:

-

Blood-Brain Barrier Penetration: Enhanced by lipophilic fluorinated groups.

-

Metabolic Stability: Resistance to cytochrome P450-mediated degradation due to fluorine’s steric and electronic effects.

Applications in Drug Discovery

Case Study: Comparison with Trifluoroethyl Analogs

The trifluoroethyl derivative (CAS 2639960-45-3) exhibits higher lipophilicity (LogP ~1.5) compared to the difluoroethyl variant (estimated LogP ~1.2), potentially affecting tissue distribution .

Comparative Analysis of Fluorinated Pyrrolidines

Future Perspectives

Research Directions

-

Structure-Activity Relationships (SAR): Systematic variation of fluorine position and stereochemistry.

-

Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation for site-specific action.

Regulatory Considerations

-

Toxicology Studies: Acute and chronic toxicity profiling to meet FDA/EMA guidelines.

-

Synthetic Scalability: Transitioning from lab-scale to industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume